Methyl 3-(oxan-2-yl)prop-2-ynoate
CAS No.:
Cat. No.: VC17640378
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O3 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | methyl 3-(oxan-2-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C9H12O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-4,7H2,1H3 |
| Standard InChI Key | VSRBCBNYDYOYIL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C#CC1CCCCO1 |
Introduction
Structural and Molecular Characteristics
Methyl 3-(oxan-2-yl)prop-2-ynoate (IUPAC name: methyl 3-(oxan-2-yl)prop-2-ynoate) has the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure comprises a tetrahydropyran ring (oxane) linked via a methylene group to a propiolate ester (Figure 1). The oxane ring adopts a chair conformation, with the ester group occupying an equatorial position to minimize steric strain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
Synthesis and Manufacturing
The synthesis of methyl 3-(oxan-2-yl)prop-2-ynoate can be achieved through two primary routes: esterification of propiolic acid and alkyne-functionalization of preformed oxane intermediates.
Esterification of Propiolic Acid
Propiolic acid reacts with 2-(hydroxymethyl)tetrahydropyran under acidic conditions. A typical procedure involves:
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Dissolving propiolic acid (1.0 equiv) and 2-(hydroxymethyl)tetrahydropyran (1.1 equiv) in dichloromethane.
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Adding p-toluenesulfonic acid (0.05 equiv) as a catalyst.
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Refluxing at 40°C for 12 hours.
The reaction proceeds via nucleophilic acyl substitution, with an estimated yield of 68–72% after purification by silica gel chromatography.
Alkyne Coupling Strategies
Palladium-catalyzed Sonogashira coupling offers an alternative pathway:
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Reacting 2-iodotetrahydropyran with methyl propiolate in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
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Using triethylamine as a base in tetrahydrofuran (THF) at 60°C .
This method achieves higher regioselectivity (up to 89% yield) but requires stringent anhydrous conditions .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous propiolate esters reveals decomposition temperatures (T₅%) of ~180°C under nitrogen. The oxane ring enhances thermal stability compared to acyclic esters due to reduced conformational freedom.
Solubility and Partitioning
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water (<0.1 mg/mL at 25°C) .
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logP: Calculated partition coefficient (logP) of 1.2 ± 0.3, indicating moderate lipophilicity .
Table 2: Comparative Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 12.7 |
| Hexane | 0.8 |
Chemical Reactivity and Functionalization
The propiolate triple bond serves as a versatile handle for further derivatization:
Cycloaddition Reactions
Methyl 3-(oxan-2-yl)prop-2-ynoate participates in [2+2] cycloadditions with electron-deficient dienophiles. For example, reaction with tetracyanoethylene (TCNE) yields cyclobutane derivatives under UV irradiation .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the triple bond to a single bond, producing methyl 3-(oxan-2-yl)propanoate. This reaction proceeds quantitatively at 25°C and 1 atm H₂.
Nucleophilic Additions
Grignard reagents add across the triple bond to form substituted acrylates. For instance, methylmagnesium bromide generates a β-methylated product with 94% enantiomeric excess when chiral ligands are employed .
Applications in Materials and Medicinal Chemistry
Polymer Science
The compound’s rigid oxane backbone and polymerizable triple bond make it a candidate for high-performance thermosets. Copolymerization with divinylbenzene produces networks with glass transition temperatures (Tg) exceeding 200°C.
Pharmaceutical Intermediates
Methyl 3-(oxan-2-yl)prop-2-ynoate serves as a building block for kinase inhibitors. Its triple bond enables click chemistry conjugation to azide-functionalized biomolecules, streamlining drug delivery system design .
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